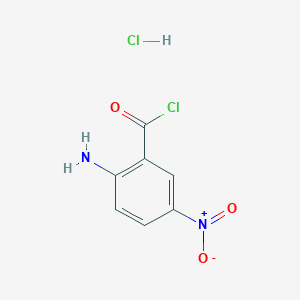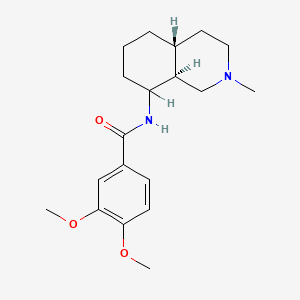![molecular formula C4H6F5OP B13753505 Pentafluoro[1,1'-oxybis[ethane]]phosphorus](/img/structure/B13753505.png)
Pentafluoro[1,1'-oxybis[ethane]]phosphorus
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentafluoro[1,1’-oxybis[ethane]]phosphorus is a chemical compound with the molecular formula C4H6F5OP and a molar mass of 196.055617 g/mol . This compound is known for its unique structure, which includes five fluorine atoms, an oxygen bridge, and a phosphorus atom. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of pentafluoro[1,1’-oxybis[ethane]]phosphorus involves specific reaction conditions and reagents. One common method includes the reaction of ethylene oxide with phosphorus pentafluoride under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction and optimizing the conditions for higher yield and purity.
Análisis De Reacciones Químicas
Pentafluoro[1,1’-oxybis[ethane]]phosphorus undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different phosphorus oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the type of reaction and the specific conditions used.
Aplicaciones Científicas De Investigación
Pentafluoro[1,1’-oxybis[ethane]]phosphorus has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of pentafluoro[1,1’-oxybis[ethane]]phosphorus involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with various substrates. The fluorine atoms play a crucial role in enhancing the compound’s reactivity and stability, making it an effective reagent in different chemical reactions .
Comparación Con Compuestos Similares
Pentafluoro[1,1’-oxybis[ethane]]phosphorus can be compared with other similar compounds, such as:
Hexafluoroethane: Similar in having multiple fluorine atoms but lacks the phosphorus and oxygen bridge.
Phosphorus pentafluoride: Contains phosphorus and fluorine but lacks the ethane and oxygen components.
Trifluoroethanol: Contains fluorine and ethane but lacks the phosphorus component.
The uniqueness of pentafluoro[1,1’-oxybis[ethane]]phosphorus lies in its specific combination of fluorine, oxygen, and phosphorus, which imparts distinctive chemical properties and reactivity .
Propiedades
Fórmula molecular |
C4H6F5OP |
|---|---|
Peso molecular |
196.06 g/mol |
Nombre IUPAC |
[1,2,2,2-tetrafluoro-1-(1-fluoroethoxy)ethyl]phosphane |
InChI |
InChI=1S/C4H6F5OP/c1-2(5)10-4(9,11)3(6,7)8/h2H,11H2,1H3 |
Clave InChI |
VVYPPSUTNXOYLE-UHFFFAOYSA-N |
SMILES canónico |
CC(OC(C(F)(F)F)(F)P)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



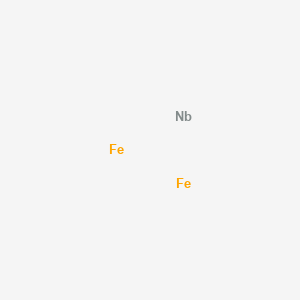


![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
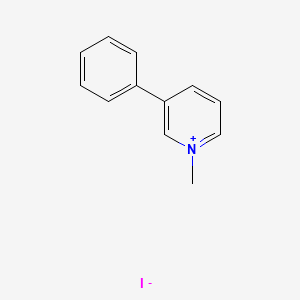
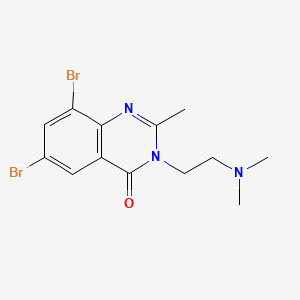
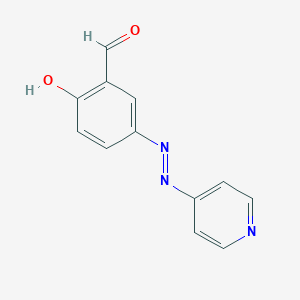

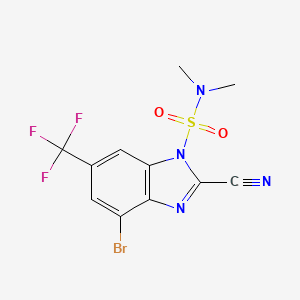
![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)
